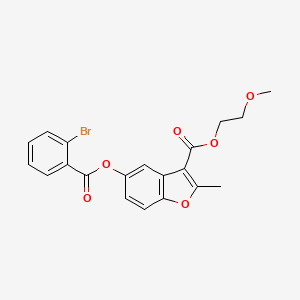

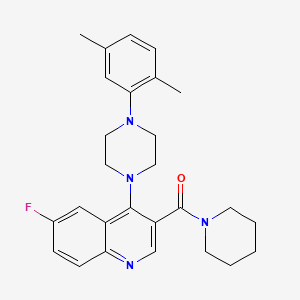

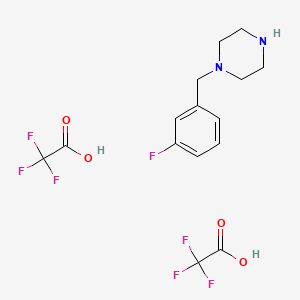

![molecular formula C15H9BrN4OS B2706456 3-(4-bromophenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1239471-78-3](/img/structure/B2706456.png)

3-(4-bromophenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-bromophenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a thiophene ring, a pyrazole ring, and an oxadiazole ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, the lengths and angles of its bonds, and the types of hybridization of its atoms. The presence of multiple aromatic rings would likely result in a planar or near-planar structure, and the electronegative atoms (such as oxygen and nitrogen) would create regions of high electron density .Chemical Reactions Analysis

The types of reactions that this compound could undergo would depend on its functional groups. For example, the bromine atom on the bromophenyl group could be replaced via nucleophilic aromatic substitution, and the oxadiazole ring could potentially be opened under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it would likely have a relatively high molecular weight due to the presence of several heavy atoms (like bromine), and its solubility would depend on the polarity of its functional groups .Scientific Research Applications

Pharmacological Potential

A study by Faheem (2018) evaluated the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, focusing on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research explored the docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), revealing compounds with moderate inhibitory effects in all assays, showcasing potential for pharmaceutical applications (Faheem, 2018).

Antimicrobial Activities

Kaneria et al. (2016) synthesized novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and assessed their antimicrobial activity against various bacterial and fungal strains. The research underscores the potential of these compounds in developing new antimicrobial agents (Kaneria et al., 2016).

Insecticidal Activities

Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth, Plutella xylostella. The study indicated that some compounds exhibited promising insecticidal activities, potentially contributing to agricultural pest management (Qi et al., 2014).

Anti-inflammatory Agents

Sharma, Srivastava, and Kumar (2002) synthesized newer N-substituted anthranilic acid derivatives and tested them for their anti-inflammatory and acute toxicity. The findings revealed compounds with significant inflammation inhibitory activity, highlighting their potential as anti-inflammatory agents (Sharma, Srivastava, & Kumar, 2002).

Biomedical Applications

Ryzhkova, Ryzhkov, and Elinson (2020) investigated the electrochemically induced multicomponent transformation of related compounds, finding applications in the regulation of inflammatory diseases based on docking studies. This research suggests potential biomedical applications for derivatives of 3-(4-bromophenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole in treating inflammatory conditions (Ryzhkova, Ryzhkov, & Elinson, 2020).

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN4OS/c16-10-5-3-9(4-6-10)14-17-15(21-20-14)12-8-11(18-19-12)13-2-1-7-22-13/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWESXDFWUVFAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

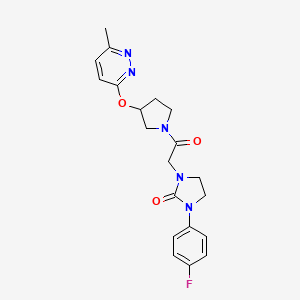

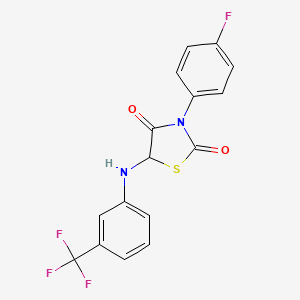

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2706376.png)

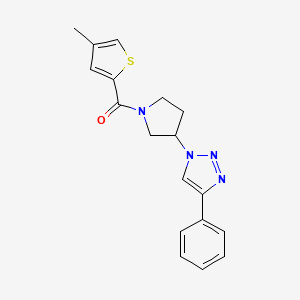

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)

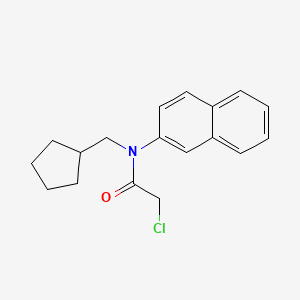

![2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2706391.png)

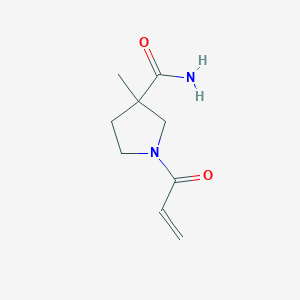

![2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol](/img/structure/B2706392.png)

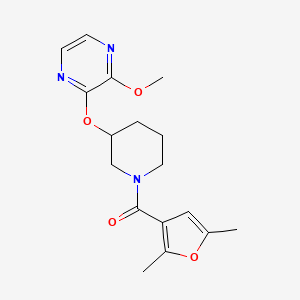

![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2706393.png)